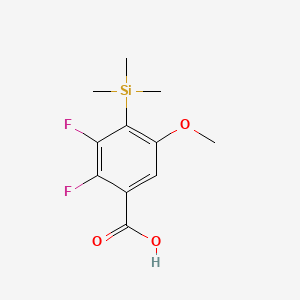
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid is an organic compound with the molecular formula C11H14F2O3Si. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a trimethylsilyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzoic acid and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,3-difluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with trimethylsilyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the benzoic acid can be reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the methoxy and trimethylsilyl groups can influence the compound’s lipophilicity and steric properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluoro-5-methoxybenzoic acid: Lacks the trimethylsilyl group, which can affect its reactivity and solubility.
2,3-Difluoro-4-(trimethylsilyl)benzoic acid: Lacks the methoxy group, which can influence its electronic properties.
3,5-Difluoro-4-(trimethylsilyl)benzoic acid: Has a different substitution pattern, affecting its chemical behavior.
Uniqueness
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid is unique due to the combination of fluorine, methoxy, and trimethylsilyl groups on the benzoic acid core. This unique combination imparts specific electronic and steric properties, making it valuable in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H14F2O3Si |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
2,3-difluoro-5-methoxy-4-trimethylsilylbenzoic acid |
InChI |
InChI=1S/C11H14F2O3Si/c1-16-7-5-6(11(14)15)8(12)9(13)10(7)17(2,3)4/h5H,1-4H3,(H,14,15) |
Clave InChI |
FMWUDMBUMWKTFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C(=O)O)F)F)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
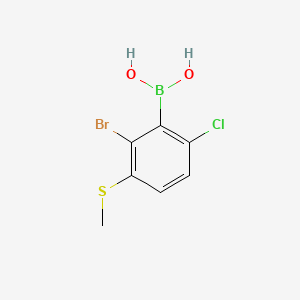


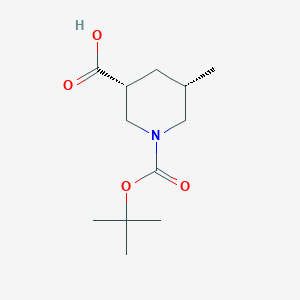
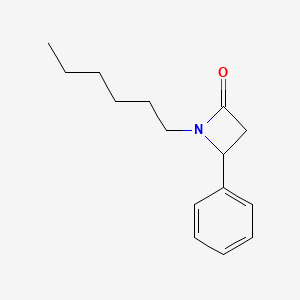

![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)
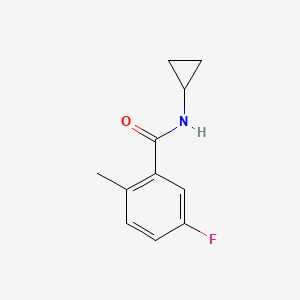


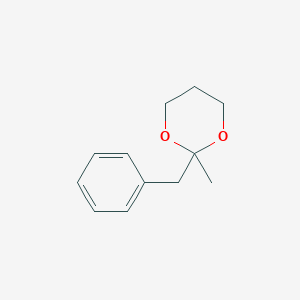
![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
